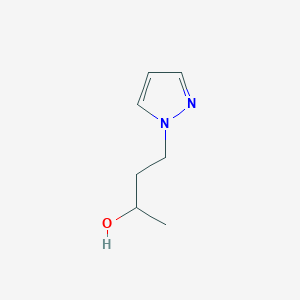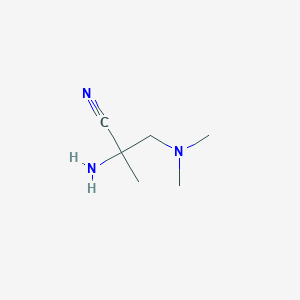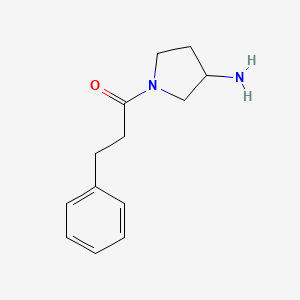![molecular formula C8H17NO2 B1526905 3-[(2-Methoxyethoxy)methyl]pyrrolidine CAS No. 1220024-97-4](/img/structure/B1526905.png)
3-[(2-Methoxyethoxy)methyl]pyrrolidine
Vue d'ensemble
Description
“3-[(2-Methoxyethoxy)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1220024-97-4 . It has a molecular weight of 159.23 and is typically stored at room temperature . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-[(2-Methoxyethoxy)methyl]pyrrolidine” and its InChI Code is "1S/C8H17NO2/c1-10-4-5-11-7-8-2-3-9-6-8/h8-9H,2-7H2,1H3" . This indicates the compound’s molecular structure and arrangement of atoms.Physical And Chemical Properties Analysis
“3-[(2-Methoxyethoxy)methyl]pyrrolidine” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Photophysical Properties
The first notable application is in the synthesis of novel bisarylmethylidenes of 2-methoxy-2-methyl-1,3-dioxan-5-one, where pyrrolidine is used as a catalyst in the synthesis process. This method highlights pyrrolidine derivatives' role in facilitating chemical reactions, leading to compounds with distinct photophysical properties, indicating potential applications in materials science and sensor development (Mojtahedi et al., 2017).
Agrochemical and Medicinal Compound Precursors
Another significant application is the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, demonstrating the utility of pyrrolidine derivatives in generating functionalized compounds that can serve as precursors for agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Antibacterial and Antimycobacterial Activities
Further research demonstrates the application of pyrrolidine derivatives in the realm of bioactive compounds. For instance, the rearrangement of pyrrolidino[3,4-c]pyrrolidine to pyrrolidino[3,4-b]pyrrolidine using sodium methoxide as a base is studied for its potential in generating candidates with antibacterial and antimycobacterial activities, indicating the role of pyrrolidine derivatives in developing new therapeutic agents (Belveren et al., 2018).
Catalysis and Polymerization
Additionally, pyrrolidine derivatives find applications in catalysis and material science, as demonstrated by their use in the methylation of pyridines and the synthesis of aluminum complexes for ring-opening polymerization. These studies highlight the versatility of pyrrolidine derivatives in catalyzing chemical reactions and their potential applications in polymer science (Grozavu et al., 2020; Kireenko et al., 2015).
Safety and Hazards
Orientations Futures
While specific future directions for “3-[(2-Methoxyethoxy)methyl]pyrrolidine” are not mentioned, pyrrolidine-based molecules are being studied for their potential in drug development, organic synthesis, and materials science . This suggests that “3-[(2-Methoxyethoxy)methyl]pyrrolidine” could also have promising applications in these areas.
Propriétés
IUPAC Name |
3-(2-methoxyethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-4-5-11-7-8-2-3-9-6-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMPLWUGFWDEPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyethoxy)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



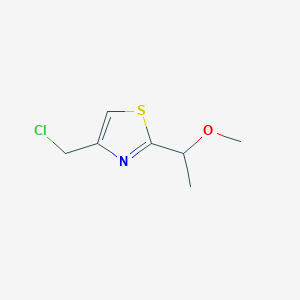

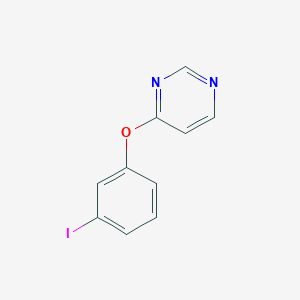
![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)


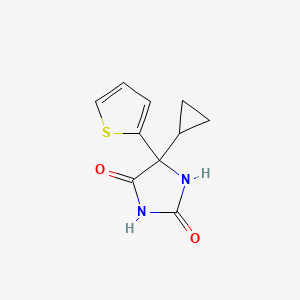
![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)


